N-Cyclohexylformamide
Overview
Description
Cyclohexylformamide is an organic compound with the chemical formula C₇H₁₃NO. It belongs to the class of secondary carboxylic acid amides, characterized by the presence of a formamide group attached to a cyclohexane ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
N-Cyclohexylformamide, also known as Cyclohexylformamide, primarily targets Alcohol dehydrogenase 1C (ADH1C) and Alcohol dehydrogenase 4 (ADH4) in humans . These enzymes play a crucial role in the metabolism of alcohols and aldehydes.
Mode of Action
This compound binds to the complex of horse liver alcohol dehydrogenase with NADH, forming a complex similar to the Michaelis complex for aldehyde reduction catalyzed by the enzyme . This interaction can influence the enzyme’s activity and potentially alter the metabolic pathways involved.
Biochemical Pathways
Given its interaction with alcohol dehydrogenases, it is likely to influence the metabolism of alcohols and aldehydes
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Its interaction with alcohol dehydrogenases suggests it may influence the metabolism of alcohols and aldehydes, potentially affecting cellular processes that rely on these metabolites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect its interaction with its target enzymes
Biochemical Analysis
Biochemical Properties
N-Cyclohexylformamide binds to the complex of horse liver alcohol dehydrogenase with NADH and is similar to the Michaelis complex for aldehyde reduction catalyzed by the enzyme . It is formed during hydration of cyclohexyl isocyanide catalyzed by a novel enzyme isonitrile hydratase from Pseudomonas putida N19-2 .
Molecular Mechanism
This compound’s mechanism of action involves binding to the complex of horse liver alcohol dehydrogenase with NADH . This interaction is similar to the Michaelis complex for aldehyde reduction catalyzed by the enzyme
Metabolic Pathways
It’s known that the compound interacts with alcohol dehydrogenase , suggesting a potential role in alcohol metabolism
Preparation Methods
Cyclohexylformamide can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with formamide under appropriate reaction conditions . This reaction typically requires a specific molar ratio of the reactants and controlled temperature and pressure conditions to yield cyclohexylformamide. Industrial production methods may involve the use of catalysts and optimized reaction parameters to enhance yield and efficiency .
Chemical Reactions Analysis
Cyclohexylformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form cyclohexyl isocyanide using dehydrating agents such as phosgene in the presence of a tertiary amine . Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexylformamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it is studied for its interactions with enzymes, such as liver alcohol dehydrogenase, where it forms a complex with NADH . This compound is also used in the synthesis of derivatives for pharmaceutical research and development . Additionally, it has applications in the electronics industry as a solvent for conductive polymers and flexible electrodes .
Comparison with Similar Compounds
Cyclohexylformamide can be compared with other similar compounds, such as formamide and N-methylformamide. While all these compounds belong to the class of formamides, cyclohexylformamide is unique due to the presence of a cyclohexane ring, which imparts distinct chemical and physical properties . This structural difference influences its reactivity, solubility, and interactions with biological molecules.
References
Properties
IUPAC Name |
N-cyclohexylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGXDLRCJNEEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227416 | |
Record name | N-Cyclohexylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Alfa Aesar MSDS] | |
Record name | N-Cyclohexylformamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20943 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
766-93-8 | |
Record name | Cyclohexylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylformamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03559 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Cyclohexylformamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclohexylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cyclohexylformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2CFE4SDT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Cyclohexylformamide acts as an uncompetitive inhibitor of horse liver ADH. [, ] It binds to the enzyme-NADH complex, mimicking the Michaelis complex of aldehyde reduction. [, ] Structurally, the carbonyl oxygen of this compound interacts with the catalytic zinc and forms a hydrogen bond with the hydroxyl group of Ser48 in the enzyme's active site. [, ] The cyclohexyl ring optimizes binding through hydrophobic interactions with surrounding residues. [] This binding prevents the enzyme from converting alcohols to aldehydes, effectively inhibiting its activity. []
ANone: While the provided research papers focus on this compound's interactions with enzymes and its role as an inhibitor, they don't delve into detailed spectroscopic data. For comprehensive structural information, refer to chemical databases like PubChem or ChemSpider.
A: Research suggests that increased sEH activity contributes to hypertension by degrading antihypertensive epoxyeicosatrienoic acids (EETs). [] While N-Cyclohexyl-N-dodecyl urea (NCND), an sEH inhibitor, demonstrated antihypertensive effects in a rat model of angiotensin II-induced hypertension, this compound, a potential metabolite of NCND, did not exhibit similar effects. [] This finding suggests that this compound itself might not be the active component responsible for NCND's antihypertensive action. []
A: The reaction between this compound and bis(trifluoromethyl) ketene leads to the formation of cyclohexyl isonitrile and bis(trifluoromethyl) pyruvic acid cyclohexylamide. [] While the provided abstract lacks details about the reaction mechanism and significance, it highlights a chemical transformation involving this compound, potentially contributing to understanding its reactivity.
A: this compound, alongside other silylamides like N-cyclohexyl(triphenylsilyl)methaneamide and N,N-dimethyl(trimethylsilyl)methaneamide, offers a novel, base-free method for protecting alcohols. [] Under heating or acid catalysis, these silylamides react with alcohols to yield silyl ethers, effectively protecting the alcohol group. [] This method is advantageous due to its high yields, good selectivity, and the formation of easily removable byproducts like this compound or N,N-dimethylformamide. []
A: While the provided abstracts don't directly mention computational studies on this compound, its interaction with horse liver ADH has been investigated using X-ray crystallography and compared with other amides. [, ] These structural studies provide valuable insights into the binding mode and molecular interactions of this compound with its target. [, ] Further computational studies, such as molecular docking or molecular dynamics simulations, could provide a more detailed understanding of the binding energetics and dynamics.
A: Studies on this compound and various N-alkyl amides reveal crucial SAR insights regarding alcohol dehydrogenase inhibition. [] Replacing the cyclohexyl ring with smaller alkyl groups, like propyl or a five-membered lactam ring, reduces inhibitory potency. [] This observation suggests that the cyclohexyl ring's size and hydrophobicity are crucial for optimal binding within the enzyme's hydrophobic pocket. [] Additionally, modifications to the formamide group, such as replacing it with other functional groups, could provide further insights into the SAR and potentially lead to the discovery of more potent and selective inhibitors. []
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